An In-Depth Technical Guide to 1,2-Dibromo-3-chloro-2-methylpropane: Synthesis, Structure, and Synthetic Utility
An In-Depth Technical Guide to 1,2-Dibromo-3-chloro-2-methylpropane: Synthesis, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dibromo-3-chloro-2-methylpropane, a polyhalogenated aliphatic hydrocarbon. While not extensively documented in readily available literature, its structure presents intriguing possibilities as a versatile building block in synthetic organic and medicinal chemistry. This document delineates its unequivocal IUPAC nomenclature and structural attributes, proposes a logical synthetic pathway based on established chemical principles, and delves into its predicted reactivity. Furthermore, this guide explores its potential applications in drug discovery and development, supported by an analysis of its spectroscopic characteristics, which are predicted based on data from closely related analogs.
IUPAC Nomenclature and Structural Elucidation
The unequivocal identification of a chemical entity is paramount for scientific discourse. The compound with the chemical formula C4H7Br2Cl is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for the structure is 1,2-dibromo-3-chloro-2-methylpropane .[1] This name is derived by identifying the longest carbon chain, which is a three-carbon propane backbone. The substituents are a methyl group at position 2, a chloro group at position 3, and two bromo groups at positions 1 and 2. The numbering of the carbon chain is dictated by the need to assign the lowest possible locants to the substituents.
Structural Representation:
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Molecular Formula: C4H7Br2Cl[1]
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Canonical SMILES: CC(CCl)(CBr)Br[1]
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InChI: InChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3[1]
The structure features a quaternary carbon at the 2-position, which is a site of significant steric hindrance and electronic complexity due to the presence of a bromine atom and a methyl group.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 250.36 g/mol | [1] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 2 | [1] |
Proposed Synthesis Pathway
The proposed synthesis involves the electrophilic addition of bromine (Br2) across the double bond of methallyl chloride. This reaction is expected to proceed via a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.
Caption: Proposed synthesis of 1,2-dibromo-3-chloro-2-methylpropane.
Experimental Protocol (Hypothetical)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-2-methyl-1-propene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. The flask should be cooled in an ice bath to control the exothermic reaction.
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Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred solution of the alkene. The addition should be dropwise to maintain the temperature and prevent the formation of side products. The characteristic red-brown color of bromine should disappear as it reacts.
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Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting material.
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Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure 1,2-dibromo-3-chloro-2-methylpropane.
Predicted Spectroscopic Data
Due to the absence of experimentally recorded spectra for 1,2-dibromo-3-chloro-2-methylpropane in public databases, the following spectroscopic data are predicted based on the analysis of closely related analogs and established principles of NMR and mass spectrometry.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.
Table 2: Predicted 1H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH3 | ~1.8 - 2.0 | Singlet | 3H | The methyl protons are on a quaternary carbon and have no adjacent protons, resulting in a singlet. The deshielding effect of the adjacent bromine and chloromethyl group will shift it downfield compared to a simple alkane.[2] |
| -CH2Br | ~3.8 - 4.1 | Singlet | 2H | These protons are part of a bromomethyl group and are deshielded by the electronegative bromine atom. With no adjacent protons, this will appear as a singlet. |
| -CH2Cl | ~3.6 - 3.9 | Singlet | 2H | These protons are part of a chloromethyl group and are deshielded by the electronegative chlorine atom. Chlorine is less deshielding than bromine, so this signal is expected to be slightly upfield from the -CH2Br signal.[3] This will also be a singlet. |
13C NMR Spectroscopy
The carbon NMR spectrum is predicted to show four distinct signals, one for each of the four carbon atoms in the molecule.
Table 3: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH3 | ~30 - 35 | The methyl carbon will be in the typical alkane region but shifted slightly downfield due to the proximity of the electronegative halogens. |
| -C(Br)(CH3) | ~65 - 75 | This quaternary carbon is directly attached to a bromine atom, causing a significant downfield shift. |
| -CH2Br | ~40 - 45 | The carbon of the bromomethyl group will be shifted downfield by the attached bromine. |
| -CH2Cl | ~45 - 50 | The carbon of the chloromethyl group will be shifted downfield by the attached chlorine. The effect of chlorine is generally slightly greater than bromine on the 13C chemical shift. |
Mass Spectrometry
The mass spectrum of 1,2-dibromo-3-chloro-2-methylpropane is expected to exhibit a complex molecular ion region due to the isotopic abundances of bromine (79Br and 81Br, in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl, in an approximate 3:1 ratio).[4] This will result in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens.
Expected Fragmentation Pattern:
The fragmentation of the molecular ion is likely to proceed through the cleavage of the carbon-halogen and carbon-carbon bonds. The C-Br bonds are weaker than the C-Cl bond and are expected to cleave more readily.
Caption: Predicted major fragmentation pathways.
Reactivity and Synthetic Utility
1,2-dibromo-3-chloro-2-methylpropane is a versatile synthetic intermediate due to the presence of three halogen atoms with differing reactivity. The reactivity of the C-X bonds in nucleophilic substitution and elimination reactions generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, the two bromine atoms in this molecule are more susceptible to nucleophilic attack and elimination than the chlorine atom.
This differential reactivity allows for selective transformations, making it a valuable building block for the introduction of complex functionalities.
Nucleophilic Substitution Reactions
The primary and tertiary C-Br bonds can undergo nucleophilic substitution reactions (SN1 and SN2). The primary C-Br bond is more likely to react via an SN2 mechanism, while the tertiary C-Br bond could react via an SN1 mechanism, although SN2 at a neopentyl-like center is sterically hindered.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, 1,2-dibromo-3-chloro-2-methylpropane can undergo elimination reactions to form alkenes. The vicinal dibromide arrangement is particularly prone to dehydrohalogenation.[5]
Applications in Drug Discovery and Development
Polyhalogenated compounds serve as important building blocks in medicinal chemistry.[6][7][] The introduction of halogen atoms can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule, including its lipophilicity, metabolic stability, and binding affinity to its biological target.
While there are no specific documented applications of 1,2-dibromo-3-chloro-2-methylpropane in drug development, its structural features suggest several potential uses:
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Scaffold for Combinatorial Chemistry: The differential reactivity of the halogen atoms makes it an ideal scaffold for generating libraries of compounds for high-throughput screening.
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Introduction of a Gem-Dimethyl Group: The 2-methylpropane backbone can be used to introduce a gem-dimethyl group, which can act as a metabolic blocker or improve the conformational stability of a molecule.
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Precursor to Novel Heterocycles: The polyfunctional nature of this molecule makes it a potential starting material for the synthesis of novel heterocyclic systems, which are prevalent in many drug classes.
Safety and Handling
1,2-dibromo-3-chloro-2-methylpropane is expected to be a hazardous substance. Based on data for structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1,2-dibromo-3-chloro-2-methylpropane, while not a commonly cited compound, possesses a unique combination of structural and electronic features that make it a potentially valuable tool for synthetic and medicinal chemists. Its predictable synthesis from readily available starting materials, coupled with the differential reactivity of its three halogen atoms, opens up a wide range of possibilities for the construction of complex molecular architectures. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential as a versatile building block in the development of new therapeutic agents.
References
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PubChem. 1,2-Dibromo-3-chloro-2-methylpropane. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. 1H NMR spectrum of 1-chloro-2-methylpropane. [Link]
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Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]
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PubChem. 1,1-Dibromo-3-chloro-2-methylpropane. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
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Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
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Michigan State University Department of Chemistry. Proton NMR Table. [Link]
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